molecular formula C21H35NO6 B14653468 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate CAS No. 42846-12-8

2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate

Cat. No.: B14653468
CAS No.: 42846-12-8
M. Wt: 397.5 g/mol
InChI Key: VVNYIXGTEJCRFW-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate; butyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate: are organic compounds that contain aziridine and methacrylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate typically involves the reaction of aziridine with methacrylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate can be synthesized through esterification reactions involving methacrylic acid and the corresponding alcohols (butanol and methanol, respectively). These reactions are typically catalyzed by strong acids such as sulfuric acid and are conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, these compounds are produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate: undergoes various chemical reactions, including:

Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate primarily undergo polymerization reactions due to the presence of the methacrylate group. These polymerization reactions can be initiated by free radicals, heat, or light, leading to the formation of polymethacrylates .

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate: and its related compounds have a wide range of applications in scientific research:

    Chemistry: These compounds are used as monomers in the synthesis of polymers and copolymers with unique properties.

    Biology: Aziridine derivatives are studied for their potential use as cross-linking agents in biological systems.

    Medicine: Some aziridine-containing compounds have shown promise as anticancer agents due to their ability to alkylate DNA.

    Industry: Methacrylate esters are widely used in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate involves the interaction of the aziridine ring with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the cross-linking of proteins and nucleic acids. The methacrylate group can undergo polymerization, leading to the formation of polymer networks .

Properties

CAS No.

42846-12-8

Molecular Formula

C21H35NO6

Molecular Weight

397.5 g/mol

IUPAC Name

2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,3-6H2,2H3;2,4-6H2,1,3H3;1H2,2-3H3

InChI Key

VVNYIXGTEJCRFW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1

Related CAS

42846-12-8

Origin of Product

United States

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